molecular formula C4H6N2O2S2 B1591040 2-Amino-5-methylsulfonylthiazole CAS No. 20812-13-9

2-Amino-5-methylsulfonylthiazole

Cat. No.: B1591040
CAS No.: 20812-13-9
M. Wt: 178.2 g/mol
InChI Key: YEUFRAFORHUMLC-UHFFFAOYSA-N
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Description

2-Amino-5-methylsulfonylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the methylsulfonyl group on the thiazole ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylsulfonylthiazole typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thiourea in a polar solvent. For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol can yield the desired thiazole compound . Another method involves the use of trichloroisocyanuric acid as a green halogen source in the presence of a multifunctional nanocatalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Hantzsch condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as non-toxic solvents and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylsulfonylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group and the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products:

Scientific Research Applications

2-Amino-5-methylsulfonylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylsulfonylthiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Aminothiazole: Shares the thiazole core but lacks the methylsulfonyl group.

    5-Methylthiazole: Lacks the amino and sulfonyl groups.

    2-Amino-4-methylthiazole: Similar structure but with a different substitution pattern.

Uniqueness: 2-Amino-5-methylsulfonylthiazole is unique due to the presence of both the amino and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile scaffold in medicinal chemistry and other applications .

Properties

IUPAC Name

5-methylsulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c1-10(7,8)3-2-6-4(5)9-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUFRAFORHUMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565647
Record name 5-(Methanesulfonyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20812-13-9
Record name 5-(Methylsulfonyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20812-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methanesulfonyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methylsulfonylthiazole
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2-Amino-5-methylsulfonylthiazole
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Reactant of Route 4
2-Amino-5-methylsulfonylthiazole
Reactant of Route 5
2-Amino-5-methylsulfonylthiazole
Reactant of Route 6
2-Amino-5-methylsulfonylthiazole

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